molecular formula C10H22ClNO B2753879 4-(tert-Butoxymethyl)piperidine hydrochloride CAS No. 2287314-54-7

4-(tert-Butoxymethyl)piperidine hydrochloride

Cat. No.: B2753879
CAS No.: 2287314-54-7
M. Wt: 207.74
InChI Key: QCHHATOVNHLADP-UHFFFAOYSA-N
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Description

4-(tert-Butoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in tert-butyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. After the reaction is complete, the product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(tert-Butoxymethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The tert-butoxymethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)piperidine hydrochloride
  • 4-(tert-Butyl)phenylpiperidine hydrochloride
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

4-(tert-Butoxymethyl)piperidine hydrochloride is unique due to its tert-butoxymethyl group, which provides distinct steric and electronic properties compared to other piperidine derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHATOVNHLADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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